Truncated plakophilin-2 (581-590)
Description
Plakophilin-2 (PKP2) is a desmosomal protein critical for maintaining intercellular adhesion and structural integrity in cardiac and epithelial tissues. Truncated PKP2 variants, such as residues 581-590, arise from mutations (e.g., insertions/deletions or premature stop codons) that disrupt the full-length protein’s function. These truncations are strongly associated with arrhythmogenic right ventricular cardiomyopathy (ARVC), a condition characterized by fibrofatty myocardial replacement and life-threatening arrhythmias .
Key features of truncated PKP2 (581-590):
- Structural Impact: Loss of functional domains, including Armadillo (ARM) repeats critical for protein-protein interactions and desmosome stability .
- Functional Consequences: Impaired cell adhesion, calcium handling deficits, and increased susceptibility to mechanical stress .
- Clinical Relevance: Linked to prolonged QT intervals, delayed afterdepolarizations, and ARVC progression .
Properties
sequence |
GLIDSLVHYV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Truncated plakophilin-2 (581-590) |
Origin of Product |
United States |
Comparison with Similar Compounds
Plakophilin-1 (PKP1) and Plakophilin-3 (PKP3)
- PKP2-null mice exhibit lethal heart defects, whereas PKP1/3 deficiencies primarily affect epithelial tissues .
Plakoglobin (γ-Catenin)
Desmoplakin (DSP) and αT-Catenin
- Diagnostic Utility: Reduced PKP2 and αT-catenin levels are surrogate markers for ARVC, even in mutation-negative cases .
Research Findings and Implications
Table 3: Key Studies Comparing Truncated PKP2 with Analogs
Preparation Methods
Genetic Engineering and Expression Systems
- The truncated PKP2 (581-590) fragment is typically prepared by cloning the corresponding DNA sequence encoding amino acids 581 to 590 into an expression vector. This can be achieved via PCR amplification of the target region from the full-length PKP2 cDNA, followed by insertion into a suitable plasmid.
- CRISPR-Cas9 gene editing has been used to create truncated PKP2 variants in induced pluripotent stem cells (iPSCs), mimicking pathogenic truncations. For example, a 5-base pair deletion introduced via CRISPR results in early truncation and reduced expression of PKP2 protein in iPSC-derived cardiomyocytes, demonstrating the feasibility of generating truncated forms through precise gene editing.
1.2. Expression in Mammalian or Bacterial Systems
- The truncated peptide can be expressed in mammalian cells (e.g., HEK293T) or bacterial systems depending on the downstream application.
- For viral vector-mediated expression, adeno-associated virus serotype 9 (AAV9) has been employed to deliver PKP2 constructs into cardiomyocytes for functional studies.
- Transient transfection or stable expression systems can be used to produce the truncated protein, with HEK293T cells often preferred for high yield and proper post-translational modifications.
Protein Purification and Isolation
2.1. Cell Lysis and Protein Extraction
- Following expression, cells are harvested and lysed using standard buffers (e.g., RIPA or NP-40 based) supplemented with protease inhibitors to prevent degradation.
- Ultracentrifugation and filtration steps remove cell debris, preparing the lysate for purification.
- If the truncated PKP2 is tagged (e.g., His-tag, FLAG-tag), affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) or anti-FLAG resin is employed to selectively purify the protein fragment.
- Elution is typically achieved with imidazole (His-tag) or competitive FLAG peptides, followed by dialysis or buffer exchange to remove excess eluent.
2.3. Ultracentrifugation and Concentration
- Purified protein solutions are concentrated using centrifugal filter units with appropriate molecular weight cutoffs (e.g., 10 kDa filters) to achieve desired concentration for assays or structural studies.
Verification and Characterization
3.1. Western Blot and Immunofluorescence
- Western blotting with antibodies specific to PKP2 confirms the presence and size of the truncated protein. Reduced expression levels in truncated variants have been documented, correlating with functional deficits.
- Immunofluorescence staining assesses localization, showing diminished junctional presence of truncated PKP2 in cardiomyocytes, which is critical for understanding functional implications.
3.2. RNA and Protein Expression Analysis
- Quantitative PCR (qPCR) and RNA sequencing confirm the transcriptional levels of truncated PKP2 constructs, often showing reduced mRNA stability or expression in truncations.
- Protein quantification through densitometry or enzyme-linked immunosorbent assay (ELISA) provides data on yield and purity.
Functional Assays and Applications
- iPSC-derived cardiomyocytes expressing truncated PKP2 (581-590) are used to study effects on cardiac contractility and intercellular junctions.
- siRNA or shRNA knockdown combined with AAV-mediated rescue experiments elucidate the role of the truncated protein in cell-cell adhesion and signaling pathways.
4.2. Imaging and Live-Cell Analysis
- Confocal microscopy and live-cell imaging track the dynamics of truncated PKP2 at cell junctions, revealing altered protein mobility and junction stability.
- Optical flow tracking software quantifies junctional protein displacement, indicating increased cell boundary movement in truncated PKP2-expressing cells.
Data Table: Summary of Preparation and Characterization Parameters
Research Findings on Preparation Impact
- Truncated PKP2 forms exhibit haploinsufficiency, with reduced protein levels leading to compromised desmosomal integrity in cardiomyocytes.
- Preparation methods that maintain the structural integrity of the truncated peptide are critical to studying its role in cardiac disease models.
- Viral vector-mediated delivery of truncated PKP2 constructs enables in vivo and in vitro functional rescue or knockdown studies, highlighting the importance of precise preparation for therapeutic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
